molecular formula C10H10N4O3S2 B14225891 2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one CAS No. 791814-83-0

2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one

Cat. No.: B14225891
CAS No.: 791814-83-0
M. Wt: 298.3 g/mol
InChI Key: LEAPZOVMNNFJGZ-UHFFFAOYSA-N
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Description

2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one is a complex organic compound that features both azido and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one typically involves multiple steps:

    Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion.

    Sulfonylation: The sulfonyl group is often introduced through sulfonyl chloride intermediates, reacting with the aromatic ring under basic conditions.

    Cyclization: The final step involves cyclization to form the thiazinone ring, which may require specific catalysts and controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azido group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the thiazinone ring.

    3,6-Dihydro-1lambda~4~,2-thiazin-1(2H)-one: Lacks the azido and sulfonyl groups.

Uniqueness

2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

791814-83-0

Molecular Formula

C10H10N4O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

2-(2-azidophenyl)sulfonyl-3,6-dihydrothiazine 1-oxide

InChI

InChI=1S/C10H10N4O3S2/c11-13-12-9-5-1-2-6-10(9)19(16,17)14-7-3-4-8-18(14)15/h1-6H,7-8H2

InChI Key

LEAPZOVMNNFJGZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCS(=O)N1S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-]

Origin of Product

United States

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